4h-[1,5]Oxazocino[5,4-a]benzimidazole
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Overview
Description
4H-[1,5]Oxazocino[5,4-a]benzimidazole is a heterocyclic compound that features a unique fusion of an oxazocine ring with a benzimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-[1,5]Oxazocino[5,4-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4H-[1,5]Oxazocino[5,4-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, typically using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
4H-[1,5]Oxazocino[5,4-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4H-[1,5]Oxazocino[5,4-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole moiety but lacks the oxazocine ring.
Oxazocine: Contains the oxazocine ring but does not have the benzimidazole structure.
Benzoxazole: Similar in structure but with an oxygen atom replacing the nitrogen in the benzimidazole ring.
Uniqueness
4H-[1,5]Oxazocino[5,4-a]benzimidazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
(1Z,5Z)-4H-[1,5]oxazocino[5,4-a]benzimidazole |
InChI |
InChI=1S/C12H10N2O/c1-2-5-11-10(4-1)13-12-6-9-15-8-3-7-14(11)12/h1-7,9H,8H2/b7-3-,9-6- |
InChI Key |
RJOTUXGUVOYSCN-HLBGEZEASA-N |
Isomeric SMILES |
C1/C=C\N2C(=NC3=CC=CC=C32)/C=C\O1 |
Canonical SMILES |
C1C=CN2C(=NC3=CC=CC=C32)C=CO1 |
Origin of Product |
United States |
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